molecular formula C8H4F3NO4 B3041540 3-Nitro-4-(trifluoromethoxy)benzaldehyde CAS No. 315188-37-5

3-Nitro-4-(trifluoromethoxy)benzaldehyde

Cat. No.: B3041540
CAS No.: 315188-37-5
M. Wt: 235.12 g/mol
InChI Key: UAYUUOJRQXQGRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitro-4-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde with the molecular formula C8H4F3NO4 and a molecular weight of 235.12 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a benzene ring, along with an aldehyde functional group (-CHO). It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(trifluoromethoxy)benzaldehyde typically involves the nitration of 4-(trifluoromethoxy)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:

4-(Trifluoromethoxy)benzaldehyde+HNO3This compound+H2O\text{4-(Trifluoromethoxy)benzaldehyde} + \text{HNO}_3 \rightarrow \text{this compound} + \text{H}_2\text{O} 4-(Trifluoromethoxy)benzaldehyde+HNO3​→this compound+H2​O

Industrial Production Methods

Industrial production methods for this compound involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid (-COOH) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Reduction: 3-Amino-4-(trifluoromethoxy)benzaldehyde

    Oxidation: 3-Nitro-4-(trifluoromethoxy)benzoic acid

    Substitution: Various substituted benzaldehydes depending on the nucleophile used

Scientific Research Applications

3-Nitro-4-(trifluoromethoxy)benzaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Nitro-4-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-4-(trifluoromethoxy)benzaldehyde is unique due to the presence of both a nitro group and a trifluoromethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various synthetic and research applications.

Biological Activity

3-Nitro-4-(trifluoromethoxy)benzaldehyde, a compound with the chemical formula C8H5F3N2O3, has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

The compound features a nitro group and a trifluoromethoxy group attached to a benzaldehyde structure, which significantly influences its reactivity and interaction with biological systems. The trifluoromethoxy group is known for enhancing lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions and potentially leading to apoptosis in cancer cells.
  • Oxidative Stress Induction : It can induce oxidative stress in cells, disrupting normal cellular functions and promoting cell death.
  • Cell Signaling Pathways : The compound may interfere with signaling pathways critical for cell proliferation and survival.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethoxy groups exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can disrupt microbial cell walls, suggesting that this compound may possess similar activity against bacteria and fungi .

Anticancer Potential

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
HepG215
MCF-720
HT-2918

These findings suggest that the compound could be further explored as a potential anticancer agent.

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of several fluorinated compounds, including derivatives of benzaldehyde. Results indicated that compounds with trifluoromethoxy groups displayed enhanced activity against Staphylococcus aureus and Escherichia coli compared to non-fluorinated analogs .
  • Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. The results showed significant inhibition of cell proliferation in HepG2 and MCF-7 cells, indicating its potential as an anticancer agent .

Applications in Pharmaceutical Development

Given its biological activities, this compound serves as an important intermediate in the synthesis of pharmaceuticals targeting specific biological pathways. Its unique properties are leveraged in:

  • Drug Design : The compound is utilized in developing novel drugs aimed at treating infections and cancers.
  • Agrochemical Formulations : It contributes to the formulation of effective herbicides and pesticides due to its chemical stability and reactivity .

Properties

IUPAC Name

3-nitro-4-(trifluoromethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4/c9-8(10,11)16-7-2-1-5(4-13)3-6(7)12(14)15/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYUUOJRQXQGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)[N+](=O)[O-])OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Trifluoromethoxybenzaldehyde (1.9 g, 10 mmol) was dissolved in concentrated sulfuric acid (8 mL) at 0 ° C. followed by dropwise addition of 70 % nitric acid (1,1 mL). The reaction mixture was stirred at 0 ° C. for 2 hours, then poured onto ice water and extracted with ethyl acetate. The organic layer was washed with water, aqueous sodium bicarbonate solution , dried (sodium sulfate), filtered and evaporated. The residue was chromatographed on silica gel, eluting with 20 % ethyl acetate/hexane to provide 1.55.g of the title compound.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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